Sodium tauroglycocholate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

sodium;2-[[2-[[(4R)-4-[(3R,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetyl]amino]ethanesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H48N2O8S.Na/c1-16(4-7-24(34)30-15-25(35)29-10-11-39(36,37)38)19-5-6-20-26-21(14-23(33)28(19,20)3)27(2)9-8-18(31)12-17(27)13-22(26)32;/h16-23,26,31-33H,4-15H2,1-3H3,(H,29,35)(H,30,34)(H,36,37,38);/q;+1/p-1/t16-,17?,18-,19-,20+,21+,22-,23+,26+,27+,28-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUODKHBECQMSKY-QZWBFCFVSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)NCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C.[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)NCC(=O)NCCS(=O)(=O)[O-])[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](CC4[C@@]3(CC[C@H](C4)O)C)O)O)C.[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H47N2NaO8S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

594.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41945-48-6 |

Source

|

| Record name | Sodium N-(N-choloylglycyl)taurinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.524 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Multifaceted Mechanism of Action of Sodium Tauroglycocholate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium tauroglycocholate, a conjugated bile acid, plays a pivotal role in a multitude of physiological and pharmacological processes. Its amphipathic nature allows it to act as a potent surfactant, facilitating the digestion and absorption of lipids and fat-soluble vitamins. Beyond its digestive functions, this compound is a key signaling molecule, modulating intricate cellular pathways through the activation of nuclear and G-protein coupled receptors. Furthermore, its ability to enhance the permeability of biological membranes has positioned it as a valuable excipient in drug delivery systems. This technical guide provides an in-depth exploration of the core mechanisms of action of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling cascades and experimental workflows.

Physicochemical Properties and Surfactant Action

As a bile salt, this compound possesses both hydrophobic (the steroid nucleus) and hydrophilic (the conjugated amino acid and hydroxyl groups) regions. This amphipathic characteristic drives its self-aggregation in aqueous solutions to form micelles above a certain concentration known as the critical micelle concentration (CMC). These micelles can encapsulate lipophilic molecules, thereby increasing their solubility in aqueous environments. This is the fundamental mechanism by which it aids in the digestion and absorption of dietary fats and fat-soluble vitamins in the intestine.

Quantitative Data: Critical Micelle Concentration (CMC)

The CMC of this compound is influenced by environmental factors such as temperature, pH, and the presence of other molecules.

| Medium | Temperature (°C) | Method | CMC (mM) | Reference |

| Water | 25 | Fluorescence | 9-11 | [1] |

| Maleic Buffer (pH 6.5, I = 120 mM) | 25 | Fluorescence | Not explicitly stated, but micellization is favored | [1] |

Enhancement of Drug Permeability

This compound is widely recognized for its ability to enhance the permeability of drugs across biological membranes, including the intestinal epithelium and skin. This property is particularly beneficial for improving the oral bioavailability of poorly permeable drugs (BCS Class III and IV). The mechanisms underlying this enhancement are multifaceted and include:

-

Micellar Solubilization: By forming mixed micelles with drug molecules, it increases the concentration of the drug in the aqueous layer adjacent to the cell membrane, thereby creating a steeper concentration gradient that drives passive diffusion.

-

Membrane Fluidization: It can insert into the lipid bilayer of cell membranes, disrupting the ordered structure and increasing membrane fluidity. This makes the membrane more permeable to drug molecules.

-

Opening of Tight Junctions: Evidence suggests that bile salts can modulate the proteins that form tight junctions between epithelial cells, such as claudins and occludin, leading to a transient and reversible increase in paracellular permeability. While direct quantitative data for this compound's effect on specific tight junction proteins is limited, studies on similar compounds like sodium caprate show a displacement of claudin-4, -5, and occludin from lipid rafts, leading to increased paracellular flux[2]. Disruption of ZO-1 and occludin has been observed in response to high concentrations of sodium taurocholate[3].

Quantitative Data: Permeability Enhancement

The enhancing effect of this compound is concentration-dependent.

| Drug | Model | This compound Concentration | Permeability Increase (Fold) | Reference |

| Various Parabens | Caco-2 cells | 3.02 mM | Significant increase for lipophilic compounds | [4] |

Signaling Pathways

This compound acts as a signaling molecule by activating specific receptors, primarily the Farnesoid X Receptor (FXR) and the G-protein coupled bile acid receptor 1 (GPBAR1), also known as TGR5.

Farnesoid X Receptor (FXR) Signaling

Mechanism of FXR Activation and Downstream Effects:

-

Ligand Binding: this compound binds to the ligand-binding domain of FXR in the cytoplasm.

-

Nuclear Translocation and Heterodimerization: The ligand-bound FXR translocates to the nucleus and forms a heterodimer with the Retinoid X Receptor (RXR).

-

DNA Binding and Gene Regulation: The FXR/RXR heterodimer binds to specific DNA sequences called Farnesoid X Receptor Response Elements (FXREs) in the promoter regions of target genes.

-

Transcriptional Regulation: This binding recruits co-activator or co-repressor proteins, leading to the activation or repression of gene transcription.

Key Downstream Target Genes and Physiological Consequences:

-

Small Heterodimer Partner (SHP): Upregulation of SHP, which in turn inhibits the transcription of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. This represents a negative feedback mechanism to control bile acid levels.

-

Bile Salt Export Pump (BSEP): Increased expression of BSEP, a transporter responsible for pumping bile salts from hepatocytes into the bile canaliculi.

-

Fibroblast Growth Factor 19 (FGF19): In the intestine, FXR activation induces the expression of FGF19 (FGF15 in rodents), which is secreted into the portal circulation and signals to the liver to suppress CYP7A1 expression.

Figure 1: Farnesoid X Receptor (FXR) Signaling Pathway.

G-protein Coupled Bile Acid Receptor 1 (TGR5) Signaling

Mechanism of TGR5 Activation and Downstream Effects:

-

Ligand Binding: this compound binds to the extracellular domain of the TGR5 receptor.

-

G-protein Activation: This binding induces a conformational change in TGR5, leading to the activation of the associated Gαs protein.

-

Adenylyl Cyclase Activation: The activated Gαs subunit stimulates adenylyl cyclase, which converts ATP to cyclic AMP (cAMP).

-

Downstream Signaling: The increase in intracellular cAMP activates Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac).

Key Downstream Targets and Physiological Consequences:

-

Glucagon-Like Peptide-1 (GLP-1) Secretion: In intestinal L-cells, TGR5 activation stimulates the secretion of GLP-1, an incretin (B1656795) hormone that enhances insulin (B600854) secretion, suppresses glucagon (B607659) release, and promotes satiety[8].

-

Energy Expenditure: In brown adipose tissue and skeletal muscle, TGR5 activation increases energy expenditure by promoting the conversion of inactive thyroid hormone (T4) to the active form (T3)[7].

-

Anti-inflammatory Effects: In macrophages, TGR5 activation can suppress the production of pro-inflammatory cytokines[7].

-

Downstream Gene Targets: TGR5 activation leads to the modulation of various downstream genes through the PKA and Epac pathways, including those involved in cell proliferation, apoptosis, and metabolism. Specific targets include the transcription factor CREB and the subsequent regulation of genes like miR-26a[3][9][10].

Figure 2: G-protein Coupled Bile Acid Receptor 1 (TGR5) Signaling Pathway.

Experimental Protocols

Protocol 1: Determination of In Vitro Drug Permeability using Caco-2 Cell Monolayers

This protocol outlines a general procedure to assess the effect of this compound on the permeability of a test compound across a Caco-2 cell monolayer, a widely used in vitro model of the human intestinal epithelium.

Materials:

-

Caco-2 cells (passage 55-70)

-

Transwell® cell culture inserts (e.g., 24-well format)

-

Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, penicillin-streptomycin)

-

Hanks' Balanced Salt Solution (HBSS) or Ringer's buffer

-

Test compound

-

This compound

-

Lucifer yellow or a similar marker for monolayer integrity

-

Analytical equipment for quantifying the test compound (e.g., LC-MS/MS)

-

TEER meter

Procedure:

-

Cell Culture:

-

Culture Caco-2 cells in flasks until they reach 80-90% confluency.

-

Seed the cells onto the Transwell® inserts at an appropriate density.

-

Culture the cells for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

-

-

Monolayer Integrity Assessment:

-

Measure the Transepithelial Electrical Resistance (TEER) of the monolayers using a TEER meter. Monolayers with TEER values above a predetermined threshold (e.g., ≥ 200 Ω·cm²) are considered suitable for the experiment[9].

-

Alternatively, assess the permeability of a paracellular marker like Lucifer yellow. Low permeability indicates good monolayer integrity.

-

-

Permeability Assay (Apical to Basolateral Transport):

-

Wash the Caco-2 monolayers with pre-warmed (37°C) HBSS.

-

Prepare the transport medium: HBSS containing a non-toxic concentration of the test compound, with and without this compound (e.g., 3.02 mM)[4].

-

Add the transport medium to the apical (upper) chamber of the Transwell® inserts.

-

Add fresh HBSS to the basolateral (lower) chamber.

-

Incubate the plates at 37°C on an orbital shaker.

-

At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.

-

At the end of the experiment, collect samples from the apical chamber.

-

-

Sample Analysis:

-

Analyze the concentration of the test compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).

-

-

Data Analysis:

-

Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where:

-

dQ/dt is the steady-state flux of the compound across the monolayer (μg/s).

-

A is the surface area of the membrane (cm²).

-

C0 is the initial concentration of the compound in the apical chamber (μg/mL).

-

-

Compare the Papp values obtained with and without this compound to determine the permeability enhancement.

-

References

- 1. Characterization of biosurfactants' micelles formation using fluorescence measurements: sodium taurocholate as case of study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Optimisation of the caco-2 permeability assay using experimental design methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sodium cholate ameliorates nonalcoholic steatohepatitis by activation of FXR signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sodium cholate ameliorates nonalcoholic steatohepatitis by activation of FXR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Structure-Based Insights into TGR5 Activation by Natural Compounds: Therapeutic Implications and Emerging Strategies for Obesity Management | MDPI [mdpi.com]

- 9. static1.1.sqspcdn.com [static1.1.sqspcdn.com]

- 10. researchgate.net [researchgate.net]

The Role of Sodium Tauroglycocholate in the Inhibition of Biliary Acid Transport: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the role of sodium tauroglycocholate in the context of biliary acid transport inhibition. While primarily recognized as a major physiological substrate for key bile acid transporters, its interactions with these transport systems can be characterized by competitive dynamics, providing insights into the mechanisms of cholestasis and drug-induced liver injury. This document details the core transporters involved in the enterohepatic circulation of bile acids—the Na+-Taurocholate Cotransporting Polypeptide (NTCP), the Bile Salt Export Pump (BSEP), and the Apical Sodium-Dependent Bile Acid Transporter (ASBT). We present a summary of the kinetic parameters of taurocholate transport, detailed experimental protocols for assessing transporter inhibition, and an overview of the key signaling pathways, namely the Farnesoid X Receptor (FXR) and Pregnane X Receptor (PXR) pathways, that govern bile acid homeostasis.

Introduction to Biliary Acid Transport

The enterohepatic circulation of bile acids is a highly efficient physiological process crucial for the absorption of dietary fats and fat-soluble vitamins, as well as the elimination of cholesterol. This process involves the synthesis of bile acids in the liver, their secretion into bile, storage in the gallbladder, release into the small intestine, and subsequent reabsorption and return to the liver via the portal circulation. The movement of bile acids across hepatocytes and enterocytes is mediated by a coordinated system of transport proteins. Disruption of this finely tuned transport system can lead to an accumulation of cytotoxic bile acids within hepatocytes, resulting in cholestatic liver injury.

This compound, a conjugated bile acid, is a primary component of the bile acid pool and serves as a key substrate for the transporters involved in their circulation. Understanding its interaction with these transporters is fundamental to elucidating the mechanisms of bile acid-related pathophysiology and for the development of novel therapeutics targeting these pathways. While not a classical inhibitor, at high concentrations, this compound can compete with other substrates for transporter binding, effectively leading to a reduction in their transport.

Key Biliary Acid Transporters

The transport of this compound and other bile acids is predominantly handled by three key transporters: NTCP, BSEP, and ASBT.

-

Na+-Taurocholate Cotransporting Polypeptide (NTCP; SLC10A1): Located on the basolateral membrane of hepatocytes, NTCP is the primary transporter responsible for the uptake of conjugated bile acids from the portal blood into the liver. This process is sodium-dependent and constitutes the first-pass clearance of bile acids from the circulation.

-

Bile Salt Export Pump (BSEP; ABCB11): An ATP-binding cassette (ABC) transporter located on the canalicular membrane of hepatocytes, BSEP is responsible for the ATP-dependent efflux of monovalent bile acids, including taurocholate, from the hepatocyte into the bile canaliculi. This is the rate-limiting step in the biliary secretion of bile salts.

-

Apical Sodium-Dependent Bile Acid Transporter (ASBT; SLC10A2): Expressed on the apical membrane of enterocytes in the terminal ileum, ASBT is responsible for the sodium-dependent reabsorption of bile acids from the intestinal lumen back into the systemic circulation.

Quantitative Data: Transport Kinetics of Taurocholate

Direct inhibitory constants (Ki) for this compound are not widely reported in the literature, as it is primarily considered a substrate. However, its interaction with the transporters can be characterized by its transport kinetics, specifically the Michaelis-Menten constant (Km) and the maximum transport velocity (Vmax). These parameters provide insight into the affinity of the transporter for taurocholate and its transport capacity.

| Transporter | Species | System | Substrate | Km (µM) | Vmax (pmol/mg protein/min) |

| NTCP | Human | CHO cells | Taurocholate | 26 | 1,100 |

| Rat | HEK293 cells | Taurocholate | 25 | 1,500 | |

| BSEP | Human | Sf9 vesicles | Taurocholate | 5.3 | 1,230 |

| Rat | Sf9 vesicles | Taurocholate | 3.5 | 980 | |

| ASBT | Human | Caco-2 cells | Taurocholate | 38 | Not Reported |

| Rat | CHO cells | Taurocholate | 48 | Not Reported |

Note: The provided values are approximations derived from various published studies and can vary depending on the experimental system and conditions.

Experimental Protocols

In Vitro NTCP Inhibition Assay (Cell-Based)

This protocol describes a cell-based assay to determine the inhibitory potential of a test compound on NTCP-mediated uptake of a probe substrate, such as [3H]-taurocholate.

Materials:

-

HEK293 or CHO cells stably expressing human NTCP

-

Culture medium (e.g., DMEM with 10% FBS, appropriate selection agent)

-

Poly-D-lysine coated 24-well plates

-

Hanks' Balanced Salt Solution (HBSS) with and without Na+

-

[3H]-Taurocholate (radiolabeled probe substrate)

-

Unlabeled taurocholate

-

Test compound (potential inhibitor)

-

Scintillation cocktail and counter

-

Cell lysis buffer (e.g., 0.1% SDS in PBS)

-

BCA protein assay kit

Procedure:

-

Cell Seeding: Seed NTCP-expressing cells onto poly-D-lysine coated 24-well plates at a density that yields a confluent monolayer on the day of the experiment. Culture for 24-48 hours.

-

Pre-incubation: Wash the cell monolayer twice with pre-warmed Na+-free HBSS.

-

Inhibition: Add Na+-containing HBSS containing the test compound at various concentrations and pre-incubate for 10-15 minutes at 37°C. Include a vehicle control (e.g., DMSO).

-

Uptake: Initiate the uptake reaction by adding Na+-containing HBSS containing a fixed concentration of [3H]-taurocholate (typically at or below the Km value) and the test compound.

-

Termination: After a predetermined incubation time (e.g., 5 minutes, within the linear range of uptake), aspirate the uptake solution and rapidly wash the cells three times with ice-cold Na+-free HBSS to stop the transport process.

-

Lysis: Lyse the cells with cell lysis buffer.

-

Quantification: Transfer an aliquot of the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Protein Determination: Use the remaining cell lysate to determine the total protein concentration using a BCA protein assay for normalization of uptake data.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by non-linear regression analysis.

In Vitro BSEP Inhibition Assay (Vesicular Transport)

This protocol utilizes inside-out membrane vesicles prepared from Sf9 insect cells overexpressing human BSEP to assess the inhibitory effect of a test compound on the ATP-dependent uptake of a probe substrate.

Materials:

-

BSEP-expressing Sf9 cell membrane vesicles

-

Control Sf9 cell membrane vesicles (not expressing BSEP)

-

Assay buffer (e.g., 10 mM Tris-HCl, 250 mM sucrose, 10 mM MgCl2, pH 7.4)

-

[3H]-Taurocholate

-

ATP and AMP solutions (in assay buffer)

-

Test compound

-

Scintillation cocktail and counter

-

Filter plates (e.g., 96-well glass fiber filters)

-

Vacuum manifold

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing BSEP vesicles, [3H]-taurocholate, and the test compound at various concentrations in the assay buffer.

-

Pre-incubation: Pre-incubate the reaction mixture for 5-10 minutes at 37°C.

-

Initiation: Initiate the transport reaction by adding ATP solution. For control wells (to measure passive diffusion), add AMP solution instead of ATP.

-

Termination: After a defined incubation time (e.g., 5 minutes), stop the reaction by adding ice-cold wash buffer and rapidly filtering the mixture through the filter plate using a vacuum manifold.

-

Washing: Wash the filters three times with ice-cold wash buffer to remove unbound substrate.

-

Quantification: Dry the filters, add scintillation cocktail to each well, and measure the radioactivity.

-

Data Analysis: Subtract the counts from the AMP-containing wells (passive uptake) from the ATP-containing wells (total uptake) to determine the ATP-dependent (BSEP-mediated) uptake. Calculate the percentage of inhibition for each test compound concentration and determine the IC50 value.

In Vitro ASBT Inhibition Assay (Cell-Based)

This protocol uses Caco-2 cells, which endogenously express ASBT, to evaluate the inhibitory effect of a test compound on bile acid uptake.

Materials:

-

Caco-2 cells

-

Culture medium (e.g., DMEM with 10% FBS)

-

Transwell inserts (e.g., 24-well format)

-

HBSS (with and without Na+)

-

[3H]-Taurocholate

-

Unlabeled taurocholate

-

Test compound

-

Scintillation cocktail and counter

-

Cell lysis buffer

Procedure:

-

Cell Culture: Seed Caco-2 cells on Transwell inserts and culture for 21 days to allow for differentiation and formation of a polarized monolayer with apical expression of ASBT.

-

Pre-incubation: Wash the apical side of the monolayer with pre-warmed Na+-free HBSS.

-

Inhibition: Add Na+-containing HBSS with the test compound at various concentrations to the apical chamber and pre-incubate for 15-30 minutes at 37°C.

-

Uptake: Initiate uptake by adding [3H]-taurocholate to the apical chamber.

-

Termination: After the desired incubation time, aspirate the apical solution and wash the monolayer rapidly with ice-cold Na+-free HBSS.

-

Lysis and Quantification: Cut out the filter membrane, place it in a scintillation vial with lysis buffer, and measure radioactivity.

-

Data Analysis: Determine the IC50 value of the test compound as described for the NTCP assay.

Signaling Pathways in Biliary Acid Transport Regulation

The expression and activity of bile acid transporters are tightly regulated by nuclear receptors, primarily the Farnesoid X Receptor (FXR) and the Pregnane X Receptor (PXR). Bile acids themselves are the natural ligands for these receptors.

Farnesoid X Receptor (FXR) Signaling

FXR is considered the master regulator of bile acid homeostasis. Upon activation by bile acids, FXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to FXR response elements (FXREs) in the promoter regions of target genes.

Caption: FXR signaling pathway in the hepatocyte.

FXR activation leads to:

-

Upregulation of BSEP: This enhances the efflux of bile acids from the liver into the bile.

-

Induction of Small Heterodimer Partner (SHP): SHP is a transcriptional repressor that in turn downregulates:

-

CYP7A1: The rate-limiting enzyme in bile acid synthesis, thus reducing the production of new bile acids.

-

NTCP: The uptake transporter, limiting the entry of bile acids into hepatocytes.

-

ASBT: The intestinal reabsorption transporter, reducing the return of bile acids to the liver.

-

Pregnane X Receptor (PXR) Signaling

PXR is another nuclear receptor activated by a variety of xenobiotics and endobiotics, including some bile acids. PXR plays a role in the detoxification and clearance of bile acids.

Caption: PXR signaling pathway in the hepatocyte.

PXR activation results in:

-

Upregulation of CYP3A4: A key phase I metabolizing enzyme that hydroxylates bile acids, making them more hydrophilic and less toxic.

-

Upregulation of OATP2 (Organic Anion Transporting Polypeptide 2): A basolateral uptake transporter that can contribute to bile acid uptake.

-

Upregulation of MRP2 (Multidrug Resistance-Associated Protein 2): A canalicular efflux transporter that aids in the elimination of conjugated bile acids and other metabolites.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for assessing the inhibitory effect of a compound on a specific bile acid transporter.

Caption: General workflow for in vitro transport inhibition assays.

Conclusion

This compound is a central molecule in the study of biliary acid transport. While it functions as a primary substrate for NTCP, BSEP, and ASBT, its competitive interaction at high concentrations provides a valuable tool for investigating the mechanisms of transport inhibition. The experimental protocols detailed in this guide offer robust methods for characterizing the inhibitory potential of test compounds on these critical transporters. Furthermore, understanding the intricate regulation of these transporters through the FXR and PXR signaling pathways is essential for the development of targeted therapies for cholestatic liver diseases and for predicting potential drug-induced liver injury. This guide serves as a comprehensive resource for researchers and drug development professionals working in the field of hepatobiliary transport.

The Role of Sodium Tauroglycocholate in Fat Emulsification and Absorption: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical function of sodium tauroglycocholate, a primary conjugated bile salt, in the emulsification and subsequent absorption of dietary fats. The document details the physicochemical mechanisms, relevant biological signaling pathways, and experimental methodologies used to investigate these processes.

Introduction: The Challenge of Lipid Digestion

Dietary fats, primarily in the form of triglycerides, are hydrophobic molecules that present a significant challenge for digestion and absorption within the aqueous environment of the gastrointestinal tract.[1] Large fat globules have a limited surface area accessible to water-soluble digestive enzymes.[2] The process of emulsification, driven by the amphipathic properties of bile salts like this compound, is essential to overcoming this challenge.[3]

This compound is synthesized in the liver from cholesterol and conjugated with the amino acids taurine (B1682933) and glycine. This conjugation increases its water solubility and lowers its pKa, ensuring it remains ionized in the duodenum's acidic environment. Its primary role is to act as a biological detergent, breaking down large lipid droplets into smaller, more manageable emulsion droplets. This guide will delve into the multifaceted functions of this compound in this vital physiological process.

Mechanism of Action: From Emulsification to Absorption

The function of this compound in fat digestion and absorption can be conceptualized as a multi-step process involving emulsification, enzymatic digestion, micellar solubilization, and cellular uptake.

Emulsification of Dietary Fats

Upon entry of chyme into the duodenum, the gallbladder releases bile containing this compound. The amphipathic nature of this compound allows it to adsorb at the oil-water interface of large fat globules. The hydrophobic sterol nucleus of the bile salt molecule intercalates into the lipid phase, while the hydrophilic hydroxyl, carboxyl, and sulfonyl groups remain oriented towards the aqueous phase. This reduces the interfacial tension, and with the mechanical churning of the intestine, breaks down the large globules into a fine emulsion of smaller lipid droplets.[2][3] This process dramatically increases the surface area available for the action of pancreatic lipase (B570770).[4]

Facilitation of Enzymatic Digestion

Pancreatic lipase, the primary enzyme responsible for triglyceride digestion, is water-soluble and can only act at the surface of the emulsion droplets. By increasing the surface area-to-volume ratio of the lipid phase, this compound significantly enhances the efficiency of lipase-mediated hydrolysis of triglycerides into fatty acids and monoglycerides.[4]

Micellar Solubilization and Transport

Following enzymatic digestion, the resulting lipolytic products—long-chain fatty acids and monoglycerides—are themselves poorly soluble in water. This compound, above its critical micelle concentration (CMC), forms mixed micelles that incorporate these products, along with other lipids like cholesterol and fat-soluble vitamins.[4] These micelles are small, water-soluble aggregates with a hydrophobic core and a hydrophilic exterior, which act as a transport system, ferrying the digested lipids across the unstirred water layer of the intestinal lumen to the apical membrane of the enterocytes for absorption.[4]

Quantitative Data on this compound Function

The effectiveness of this compound in fat emulsification and absorption is quantifiable through various physicochemical parameters.

| Parameter | Value/Range | Conditions | Significance |

| Critical Micelle Concentration (CMC) | 3-11 mM | Aqueous solution | Concentration at which micelle formation begins, crucial for solubilization of lipolytic products.[5] |

| Effect on Lipid Droplet Size | Reduction from >10 µm to <1 µm | In vitro emulsification assays | Demonstrates the efficiency of emulsification and increased surface area for lipase action. |

| Solubility of Stearic Acid | Insoluble in water | - | Stearic acid is a common saturated fatty acid.[6][7][8] |

| Solubility of Oleic Acid | Sparingly soluble in aqueous buffers | - | Oleic acid is a common monounsaturated fatty acid. |

Experimental Protocols

Investigating the role of this compound in fat digestion and absorption involves a variety of in vitro and ex vivo experimental models.

In Vitro Fat Emulsification Assay

Objective: To quantify the emulsifying capacity of this compound by measuring the reduction in lipid droplet size.

Materials:

-

Triglyceride source (e.g., olive oil, tristearin)

-

This compound solution (various concentrations)

-

Phosphate buffered saline (PBS), pH 7.4

-

Homogenizer (e.g., sonicator or high-shear mixer)

-

Dynamic Light Scattering (DLS) instrument

Procedure:

-

Prepare a coarse emulsion by mixing the triglyceride source (e.g., 5% v/v) with PBS.

-

Add this compound solution to achieve the desired final concentrations.

-

Homogenize the mixture for a standardized time and power setting.

-

Immediately analyze the particle size distribution of the resulting emulsion using DLS.

-

Repeat for different concentrations of this compound and a control without the bile salt.

Analysis: Compare the mean droplet diameter and polydispersity index across the different conditions to quantify the effect of this compound on emulsification.

In Vitro Lipid Digestion Model

Objective: To measure the rate and extent of triglyceride digestion in the presence of this compound.[9]

Materials:

-

Triglyceride source

-

This compound

-

Pancreatic lipase

-

Colipase

-

Simulated intestinal fluid (SIF) buffer (containing CaCl2 and NaCl), pH 7.0

-

pH-stat autotitrator

-

NaOH solution (standardized)

Procedure:

-

Prepare a substrate emulsion of the triglyceride in SIF with a defined concentration of this compound.

-

Equilibrate the emulsion to 37°C in the reaction vessel of the pH-stat.

-

Initiate the digestion by adding a mixture of pancreatic lipase and colipase.

-

Maintain the pH at 7.0 by the automated addition of NaOH. The rate of NaOH addition is proportional to the rate of fatty acid release.

-

Record the volume of NaOH added over time to determine the kinetics of lipolysis.

Analysis: Calculate the rate and extent of fatty acid release to assess the impact of this compound on the efficiency of enzymatic digestion.

Everted Gut Sac Model for Fatty Acid Absorption

Objective: To measure the transport of fatty acids across the intestinal epithelium in the presence of this compound micelles.[10][11][12]

Materials:

-

Rat small intestine segment (jejunum or ileum)

-

Krebs-Ringer bicarbonate buffer

-

Radiolabeled fatty acid (e.g., [14C]-oleic acid)

-

This compound

-

Scintillation counter

Procedure:

-

Evert a segment of the rat small intestine and tie one end to form a sac.[10][13]

-

Fill the sac with fresh Krebs-Ringer buffer (serosal fluid).

-

Incubate the everted sac in a flask containing Krebs-Ringer buffer (mucosal fluid) with the radiolabeled fatty acid solubilized in this compound micelles at 37°C, with continuous oxygenation.[14]

-

At various time points, collect samples from both the mucosal and serosal fluids.

-

Measure the radioactivity in the samples using a scintillation counter to determine the amount of fatty acid transported into and across the intestinal tissue.

Analysis: Calculate the rate of fatty acid uptake and transport to evaluate the role of this compound micelles in facilitating absorption.

Signaling Pathways and Cellular Transport

The absorption of bile acids and fatty acids is a regulated process involving specific transporters and signaling pathways within the enterocytes.

Overall Workflow of Fat Digestion and Absorption

The entire process, from large fat globules to the transport of absorbed lipids, can be visualized as a coordinated workflow.

Key Transporters in Enterocytes

-

Apical Sodium-Dependent Bile Acid Transporter (ASBT): Located on the apical membrane of enterocytes in the terminal ileum, ASBT is responsible for the active reabsorption of conjugated bile acids, including this compound, from the intestinal lumen.[15] This process is a key component of the enterohepatic circulation of bile acids.

-

Fatty Acid Transport Protein 4 (FATP4): FATP4 is an integral membrane protein located on the apical side of enterocytes that facilitates the uptake of long-chain fatty acids.[10][13][16]

Signaling Pathways

Bile acids are not only digestive aids but also signaling molecules that activate nuclear receptors and G-protein coupled receptors, influencing gene expression related to lipid and glucose metabolism.

FXR is a nuclear receptor activated by bile acids, including tauroglycocholate. In enterocytes, FXR activation plays a role in regulating bile acid homeostasis.[1][8][14][17][18][19]

TGR5 is a G-protein coupled receptor located on the cell membrane of various cells, including enteroendocrine L-cells. Activation of TGR5 by bile acids stimulates the secretion of glucagon-like peptide-1 (GLP-1), which has important metabolic effects.[20][21]

Conclusion

This compound is an indispensable component of efficient dietary fat digestion and absorption. Its role extends from the initial emulsification of large fat globules to the formation of mixed micelles that transport lipolytic products to the intestinal epithelium for absorption. Furthermore, as a signaling molecule, it participates in the complex regulation of lipid and glucose homeostasis. A thorough understanding of the multifaceted functions of this compound is crucial for researchers in nutrition, gastroenterology, and for professionals in drug development seeking to enhance the oral bioavailability of lipophilic drugs. The experimental models and pathways detailed in this guide provide a framework for further investigation into the intricate and vital processes governed by this key bile salt.

References

- 1. researchgate.net [researchgate.net]

- 2. 6.3 Lipid Digestion, Absorption, and Transport – Nutrition and Physical Fitness [pressbooks.calstate.edu]

- 3. youtube.com [youtube.com]

- 4. Digestion and Absorption of Lipids – Nutrition: Science and Everyday Application, v. 1.0 [openoregon.pressbooks.pub]

- 5. Stearic Acid | C18H36O2 | CID 5281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. [PDF] Everted gut sac model as a tool in pharmaceutical research: limitations and applications | Semantic Scholar [semanticscholar.org]

- 11. Developments in Methods for Measuring the Intestinal Absorption of Nanoparticle-Bound Drugs | MDPI [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. med.libretexts.org [med.libretexts.org]

- 15. scienceasia.org [scienceasia.org]

- 16. Intestinal FXR and TGR5 signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. The role of FXR and TGR5 in reversing and preventing progression of Western diet–induced hepatic steatosis, inflammation, and fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Bile acid receptors FXR and TGR5 signaling in fatty liver diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 21. frontiersin.org [frontiersin.org]

The chemical structure and properties of sodium tauroglycocholate.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium tauroglycocholate is a conjugated bile acid that plays a crucial role in digestive physiology and is increasingly recognized for its versatile applications in pharmaceutical and biomedical research. Its amphipathic nature, arising from a rigid steroidal backbone and a flexible side chain terminating in a taurine (B1682933) conjugate, endows it with potent surfactant properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological functions, and experimental applications of this compound. Particular emphasis is placed on its involvement in signaling pathways and detailed methodologies for its analysis and use in research settings.

Chemical Structure and Identification

This compound is the sodium salt of tauroglycocholic acid, a conjugate of cholic acid with both glycine (B1666218) and taurine.

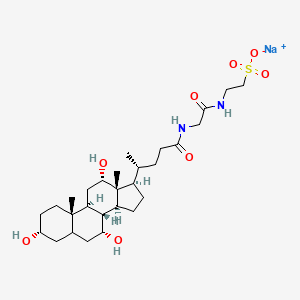

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | sodium 2-[[2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetyl]amino]ethanesulfonate[1] |

| CAS Number | 11006-55-6[2][3][4] |

| Molecular Formula | C₂₈H₄₇N₂NaO₈S[2][3][4][5] |

| Molecular Weight | 594.74 g/mol [1][2][3] |

| Synonyms | Tauroglycocholic acid sodium salt, Sodium glycotaurocholate[1][2][3] |

Physicochemical Properties

The physicochemical properties of this compound are critical to its function as a biological surfactant and its utility in pharmaceutical formulations.

Table 2: Physicochemical Data

| Property | Value | Reference |

| Melting Point | >280 °C (decomposes) | [2] |

| Solubility | ||

| Water | 100 mg/mL | [6] |

| DMSO | 100 mg/mL | [6] |

| Ethanol | 10 mg/mL | [6] |

| Methanol | Slightly soluble | [2] |

| Critical Micellar Concentration (CMC) | Varies (e.g., ~7 mM in intestinal-like buffers) | [7] |

The CMC of this compound is a key parameter, representing the concentration at which it self-assembles into micelles. This property is fundamental to its role in fat emulsification and drug solubilization. The CMC is influenced by factors such as ionic strength and the presence of other lipids.[7]

Biological Role and Signaling Pathways

As a conjugated bile acid, this compound is a key player in several physiological processes, primarily related to digestion and hepatic function. It also acts as a signaling molecule, modulating various cellular pathways.

Inhibition of the Biliary Acid Transporting System (NTCP)

This compound is an inhibitor of the Na+-taurocholate cotransporting polypeptide (NTCP), the primary transporter responsible for the uptake of conjugated bile acids from the portal blood into hepatocytes. This feedback inhibition is a crucial mechanism for regulating intracellular bile acid concentrations.

Caption: Inhibition of NTCP by intracellular this compound.

Alleviation of Pancreatic Ductal Cell Damage

Recent studies have indicated that sodium taurocholate can induce damage to pancreatic ductal cells, and this effect can be mitigated by certain compounds that inhibit the S100A9/VNN1 signaling pathway. While the direct role of this compound in this specific pathway is as an inducer of damage in experimental models, understanding this process is crucial for pancreatitis research.

Caption: S100A9/VNN1 pathway in STC-induced pancreatic cell damage.

Experimental Protocols

This compound is utilized in a variety of experimental settings. Below are outlines of key methodologies.

Quantification by High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method can be developed for the simultaneous determination of pancreatin (B1164899) and this compound in pharmaceutical dosage forms.

Workflow:

Caption: General workflow for HPLC analysis of this compound.

Methodology Outline:

-

Standard and Sample Preparation:

-

Accurately weigh and dissolve standard this compound and the sample containing it in the mobile phase to a known concentration.

-

-

Chromatographic Conditions:

-

Column: A reverse-phase C18 column is typically suitable.

-

Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., phosphate (B84403) buffer) is used. The exact composition should be optimized for resolution.

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Detection: UV detection at a wavelength where this compound has significant absorbance (a full scan from 200-400 nm can help determine the optimal wavelength).

-

-

Validation:

-

The method should be validated for linearity, accuracy, precision, specificity, and robustness according to ICH guidelines.

-

In Vitro Permeation Studies

This compound is often used as a permeation enhancer in in vitro studies to assess the absorption of drugs across biological membranes.

Methodology Outline:

-

Membrane Preparation:

-

Excise a biological membrane (e.g., shed snake skin, excised intestinal tissue) and mount it on a diffusion cell (e.g., Franz diffusion cell).

-

-

Experimental Setup:

-

The donor compartment is filled with a formulation of the drug with and without this compound.

-

The receptor compartment is filled with a suitable buffer, maintained at a physiological temperature (e.g., 37°C).

-

-

Sampling and Analysis:

-

At predetermined time intervals, aliquots are withdrawn from the receptor compartment and replaced with fresh buffer.

-

The concentration of the permeated drug in the samples is quantified using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

-

-

Data Analysis:

-

The cumulative amount of drug permeated per unit area is plotted against time to determine the flux and permeability coefficient.

-

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in various research and development areas:

-

Drug Delivery: As a solubilizing agent and permeation enhancer, it is used to improve the bioavailability of poorly soluble drugs in oral and transdermal formulations.[2]

-

Biochemical Assays: It is employed in the solubilization of membrane proteins and lipids for in vitro studies.

-

Cell Culture: Used in cell culture media for specific applications, such as mimicking the in vivo environment of the gastrointestinal tract.

-

Digestive Physiology Research: A key component in simulated intestinal fluids (e.g., FaSSIF, FeSSIF) for in vitro dissolution and absorption studies.

Conclusion

This compound is a multifaceted molecule with significant physiological relevance and broad utility in scientific research. Its well-characterized chemical and physical properties, coupled with its biological activities, make it an indispensable tool for researchers in biochemistry, pharmacology, and pharmaceutical sciences. A thorough understanding of its properties and experimental applications, as outlined in this guide, is essential for its effective use in advancing scientific knowledge and developing novel therapeutic strategies.

References

- 1. This compound | C28H47N2NaO8S | CID 23688469 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 41945-48-6 [m.chemicalbook.com]

- 3. Sodium taurocholate CAS#: 145-42-6 [m.chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. Characterization of biosurfactants’ micelles formation using fluorescence measurements: sodium taurocholate as case of study [hrcak.srce.hr]

- 6. selleckchem.com [selleckchem.com]

- 7. diposit.ub.edu [diposit.ub.edu]

The Physiological Role of Sodium Tauroglycocholate in Digestion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium tauroglycocholate, a conjugated bile salt, is a critical component of bile and plays an indispensable role in the digestion and absorption of dietary lipids and fat-soluble vitamins. Its amphipathic nature, arising from a steroidal backbone and a conjugated taurine (B1682933) moiety, allows it to act as a potent biological detergent. Beyond its classical role in fat emulsification, this compound is now recognized as a key signaling molecule that modulates various metabolic pathways, influencing gut microbiota and maintaining metabolic homeostasis. This technical guide provides an in-depth exploration of the physiological functions of this compound, detailing its synthesis, mechanism of action in digestion, involvement in cellular signaling, and interaction with the gut microbiome. Furthermore, this guide outlines key experimental protocols for its study and presents quantitative data to support a comprehensive understanding of its physiological significance.

Physicochemical Properties and Synthesis

This compound is synthesized in the liver. The process begins with the conversion of cholesterol into primary bile acids, primarily cholic acid and chenodeoxycholic acid. Cholic acid is then conjugated with the amino acid taurine to form taurocholic acid. The sodium salt of this conjugated bile acid is this compound. This conjugation process increases the water solubility of the bile acid, making it a more effective emulsifying agent in the aqueous environment of the small intestine.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C28H47N2NaO8S | [1] |

| Molecular Weight | 594.74 g/mol | [2] |

| Appearance | White to yellow crystalline powder | [2] |

| Critical Micelle Concentration (CMC) in Water | 7-15 mM | [3] |

| CMC in Biorelevant Buffer (pH 6.5, I = 120 mM) | Lower than in water, indicating that biorelevant conditions favor micellization | [4][5] |

Core Function in Digestion: Emulsification and Absorption

The primary role of this compound in digestion is the emulsification of dietary fats. Large fat globules entering the small intestine are broken down into smaller emulsion droplets by the detergent action of bile salts.[6] This process dramatically increases the surface area available for the action of pancreatic lipase (B570770), the primary enzyme responsible for fat digestion.[6]

Mechanism of Fat Digestion and Absorption

-

Emulsification: this compound, along with other bile salts and phospholipids, adsorbs to the surface of fat globules, breaking them down into smaller, stable emulsion droplets.

-

Lipase Activity: Pancreatic lipase, in conjunction with its co-enzyme colipase, binds to the surface of these emulsion droplets and hydrolyzes triglycerides into monoglycerides (B3428702) and free fatty acids. The presence of sodium taurocholate can influence lipase activity, with studies showing both inhibitory and enhancing effects depending on the concentration.[7][8]

-

Micelle Formation: The products of fat digestion, along with cholesterol and fat-soluble vitamins, are incorporated into mixed micelles formed by this compound and other bile salts. These micelles are small, water-soluble aggregates that can diffuse through the unstirred water layer to the surface of the enterocytes.

-

Absorption: The contents of the micelles are then absorbed by the enterocytes, the cells lining the small intestine.

Caption: Workflow of fat digestion and absorption.

Enterohepatic Circulation

The majority of bile salts, including this compound, are not excreted but are efficiently reabsorbed in the terminal ileum and returned to the liver via the portal circulation. This recycling process, known as the enterohepatic circulation, ensures a constant supply of bile salts for digestion.

Key transporters are involved in this process:

-

Apical Sodium-Dependent Bile Acid Transporter (ASBT): Located in the apical membrane of ileal enterocytes, ASBT is responsible for the active uptake of conjugated bile salts from the intestinal lumen.[9]

-

Organic Solute Transporter alpha-beta (OSTα-OSTβ): This heterodimeric transporter is located on the basolateral membrane of enterocytes and mediates the efflux of bile salts into the portal circulation.[9]

-

Na+-taurocholate cotransporting polypeptide (NTCP): Found on the sinusoidal membrane of hepatocytes, NTCP is the primary transporter for the uptake of conjugated bile salts from the portal blood into the liver.[10][11]

-

Bile Salt Export Pump (BSEP): Located on the canalicular membrane of hepatocytes, BSEP actively secretes bile salts into the bile.[10]

Caption: The enterohepatic circulation of bile salts.

Signaling Role of Tauroglycocholate

Beyond their role in digestion, conjugated bile acids like this compound are important signaling molecules that activate nuclear and cell surface receptors to regulate gene expression and metabolic pathways. The two primary receptors are the Farnesoid X Receptor (FXR) and the Takeda G-protein-coupled receptor 5 (TGR5).

-

Farnesoid X Receptor (FXR): FXR is a nuclear receptor that acts as a sensor for intracellular bile acid levels. Activation of FXR in the liver and intestine initiates a negative feedback loop to control bile acid synthesis and maintain homeostasis.[12]

-

Takeda G-protein-coupled receptor 5 (TGR5): TGR5 is a cell surface receptor that is activated by bile acids in various tissues, including the intestine, brown adipose tissue, and immune cells. TGR5 activation is involved in the regulation of energy expenditure, glucose homeostasis, and inflammation.[12][13]

Table 2: Receptor Activation by Bile Acids

| Receptor | Agonists | Non-Agonists |

| FXR | Chenodeoxycholic acid (CDCA), Deoxycholic acid (DCA), Lithocholic acid (LCA) and their conjugates | Cholic acid, Ursodeoxycholic acid and their conjugates |

| TGR5 | Lithocholic acid (LCA), Deoxycholic acid (DCA) and their conjugates | Cholic acid, Ursodeoxycholic acid and their conjugates |

Note: While cholic acid and its conjugates (like taurocholate) are generally considered non-agonists or weak agonists for FXR and TGR5 compared to other bile acids, they still play a crucial role in the overall signaling landscape by contributing to the total bile acid pool.[14]

Caption: FXR and TGR5 signaling in an enteroendocrine L-cell.

Interaction with Gut Microbiota

The gut microbiota plays a significant role in bile acid metabolism. Intestinal bacteria can deconjugate and dehydroxylate primary bile acids, converting them into secondary bile acids. This biotransformation alters the signaling properties of the bile acid pool. Conversely, bile acids, including this compound, can modulate the composition and function of the gut microbiota.[15][16] The antimicrobial properties of bile salts help to shape the microbial community in the gut.

Experimental Protocols

Quantification of this compound in Biological Samples

Objective: To accurately measure the concentration of this compound in biological matrices such as plasma, bile, or tissue homogenates.

Methodology: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

-

Sample Preparation:

-

Plasma/Serum: To 50 µL of plasma or serum, add 200 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., a stable isotope-labeled taurocholate) to precipitate proteins.

-

Tissue: Homogenize a known weight of tissue in a suitable solvent (e.g., methanol).

-

Feces: Lyophilize and homogenize fecal samples. Extract with an ethanol/water mixture.

-

Centrifugation: Centrifuge the samples to pellet precipitated proteins and cellular debris.

-

Supernatant Collection: Collect the supernatant for analysis.

-

-

UPLC-MS/MS Analysis:

-

Chromatographic Separation: Use a reverse-phase C18 column with a gradient elution of mobile phases, typically consisting of an aqueous solution with a modifier (e.g., ammonium (B1175870) acetate (B1210297) or formic acid) and an organic solvent (e.g., acetonitrile or methanol).

-

Mass Spectrometry: Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI).

-

Detection: Use Multiple Reaction Monitoring (MRM) for the specific and sensitive quantification of tauroglycocholate and the internal standard.

-

In Vitro Lipase Activity Assay

Objective: To determine the effect of this compound on the activity of pancreatic lipase.

Methodology:

-

Substrate Preparation: Prepare an emulsion of a triglyceride substrate (e.g., tributyrin (B1683025) or olive oil) in a buffer solution (e.g., Tris-HCl, pH 8.0) containing gum arabic or another emulsifying agent.

-

Reaction Mixture: In a reaction vessel, combine the substrate emulsion, pancreatic lipase, and varying concentrations of this compound.

-

Incubation: Incubate the reaction mixture at a constant temperature (e.g., 37°C) with constant stirring.

-

Measurement of Lipase Activity: Monitor the rate of fatty acid release over time. This can be done by:

-

Titration: Continuously titrating the released fatty acids with a standard solution of NaOH using a pH-stat.

-

Spectrophotometry: Using a colorimetric assay that detects the release of a chromogenic product from a synthetic triglyceride substrate.

-

-

Data Analysis: Calculate the initial rate of reaction for each concentration of this compound and determine the optimal concentration for lipase activity.

Caption: Workflow for an in vitro lipase activity assay.

Conclusion

This compound is a multifaceted molecule with a central role in digestive physiology. Its function extends far beyond simple fat emulsification to encompass complex signaling pathways that regulate metabolism and gut health. A thorough understanding of its physicochemical properties, physiological functions, and interactions is crucial for researchers in gastroenterology, hepatology, and metabolic diseases, as well as for professionals in drug development who can leverage its properties for enhancing drug solubility and delivery. The experimental protocols and quantitative data presented in this guide provide a solid foundation for further investigation into the diverse roles of this vital bile salt.

References

- 1. This compound | C28H47N2NaO8S | CID 23688469 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. diposit.ub.edu [diposit.ub.edu]

- 4. researchgate.net [researchgate.net]

- 5. Characterization of biosurfactants' micelles formation using fluorescence measurements: sodium taurocholate as case of study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Experimental Protocols Used to Mimic Gastrointestinal Protein Digestion: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of divalent cations and sodium taurocholate on pancreatic lipase activity with gum arabic-emulsified tributyrylglycerol substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The influence of sodium taurocholate on the pancreatic lipase-substrate adsorption and activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Bile acid transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The role of the sodium-taurocholate cotransporting polypeptide (NTCP) and of the bile salt export pump (BSEP) in physiology and pathophysiology of bile formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Bile Acids Transporters of Enterohepatic Circulation for Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Regulation of bile acid receptor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Sodium Butyrate Attenuates Taurocholate-Induced Acute Pancreatitis by Maintaining Colonic Barrier and Regulating Gut Microorganisms in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Frontiers | Sodium Butyrate Attenuates Taurocholate-Induced Acute Pancreatitis by Maintaining Colonic Barrier and Regulating Gut Microorganisms in Mice [frontiersin.org]

The Discovery and History of Sodium Tauroglycocholate: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium tauroglycocholate is a conjugated bile salt that plays a crucial role in the digestion and absorption of fats and fat-soluble vitamins. Its discovery and characterization are intrinsically linked to the broader history of bile acid research, a field that has evolved significantly from early observations to the sophisticated analytical and molecular techniques of today. This in-depth technical guide provides a comprehensive overview of the discovery, history, and key experimental methodologies related to this compound, tailored for researchers, scientists, and drug development professionals.

Discovery and Historical Context

The journey to identifying individual conjugated bile acids like this compound was a gradual process, built upon foundational discoveries in bile chemistry and the development of powerful analytical separation techniques.

Early Bile Acid Research

The formal study of bile acids began in the 19th century. In 1848, the German chemist Adolph Strecker first isolated and named cholic acid from bile.[1] This marked a pivotal moment, shifting the understanding of bile from a simple digestive fluid to a complex mixture of chemical compounds. For a significant period, research focused on the primary bile acids, with their complex steroidal structure being elucidated in the early 20th century.

The Concept of Conjugation

It was soon recognized that bile acids in their native state were often chemically linked, or "conjugated," to other molecules. Early research in the 20th century established that the primary bile acids, cholic acid and chenodeoxycholic acid, are conjugated in the liver with the amino acids glycine (B1666218) or taurine (B1682933) before being secreted into the bile.[2][3] This conjugation process increases the water solubility and amphipathic nature of the bile acids, making them more effective detergents in the gut.

The Dawn of Chromatographic Separation

The true differentiation and identification of individual conjugated bile acids, including this compound, became possible with the advent of chromatography. Prior to this, the separation of these structurally similar molecules was a formidable challenge.

-

Paper Chromatography: Pioneered in the 1940s and 1950s, paper chromatography was a breakthrough for separating complex mixtures of biological molecules. Researchers like Jan Sjövall and G.A. Haslewood were instrumental in applying this technique to the separation of bile acids from bile and other biological fluids.[4][5] This method allowed for the separation of conjugated bile acids based on their polarity, providing the first clear evidence of the existence of distinct entities like taurocholate, glycocholate, and their derivatives.

-

Countercurrent Distribution: Developed by Lyman C. Craig in the 1940s, countercurrent distribution offered another powerful method for separating compounds with similar partition coefficients.[6] This technique, though laborious, was crucial in the initial purification and characterization of various bile acids.

-

Ion Exchange Chromatography: The development of ion exchange chromatography in the mid-20th century provided a more efficient means of separating bile acid conjugates based on their charge, further refining the ability to isolate specific conjugated forms.

Identification of this compound

Through the application of these separation techniques, it became evident that bile contained a complex mixture of conjugated bile acids. "Tauroglycocholate" emerged as a term to describe cholic acid that is conjugated with both taurine and glycine. However, it's important to note that a single molecule of cholic acid is conjugated to either taurine or glycine, not both simultaneously. The term "this compound" is often used in commercial contexts and older literature to refer to a mixture of taurine- and glycine-conjugated bile salts of cholic acid, or sometimes more specifically to taurocholic acid. For the purpose of this guide, we will focus on the distinct entities of sodium taurocholate and sodium glycocholate, which together constitute the primary conjugated forms of cholic acid.

The advancement of analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and, more recently, High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) has allowed for the precise identification and quantification of individual conjugated bile acids, solidifying our understanding of the complex composition of bile.[7][8]

Physicochemical Properties

The distinct physicochemical properties of conjugated bile salts are fundamental to their physiological function.

| Property | Sodium Taurocholate | Sodium Glycocholate |

| Molecular Formula | C26H44NNaO7S | C26H42NNaO6 |

| Molecular Weight | 537.7 g/mol | 487.6 g/mol |

| Appearance | White to off-white powder | White to off-white powder |

| Solubility | Soluble in water, ethanol | Soluble in water, ethanol |

| Critical Micelle Concentration (CMC) | 2-6 mM | 4-8 mM |

Quantitative Data: Glycine vs. Taurine Conjugation

The ratio of glycine- to taurine-conjugated bile acids varies significantly across different animal species. This ratio is influenced by the availability of taurine and the enzymatic activity of bile acid-CoA:amino acid N-acyltransferase (BAAT).[1][2] In humans, glycine conjugation is predominant, with a glycine-to-taurine ratio of approximately 3:1.[3] In contrast, mice almost exclusively conjugate their bile acids with taurine.[3]

| Species | Predominant Conjugation | Glycine:Taurine Ratio (Approximate) |

| Human | Glycine | 3:1 |

| Rat | Taurine | 1:5 |

| Rabbit | Glycine | >95% Glycine |

| Mouse | Taurine | Almost exclusively Taurine |

| Cow | Both | Variable |

| Pig | Both | Variable |

| Chicken | Taurine | Almost exclusively Taurine |

Experimental Protocols

The following protocol is a representative example of the paper chromatographic methods used in the mid-20th century for the separation of conjugated bile acids, based on the work of Sjövall.[4]

Paper Chromatography for the Separation of Conjugated Bile Acids

Objective: To separate and identify taurine- and glycine-conjugated bile acids from a biological sample (e.g., bile).

Materials:

-

Whatman No. 1 filter paper

-

Chromatography tank

-

Micropipettes

-

Developing solvent: A mixture of a non-polar organic solvent and an acidic aqueous phase (e.g., isooctane/propyleneglycol)

-

Visualizing agent: Phosphomolybdic acid solution (10% in ethanol)

-

Oven

-

Bile sample (or a standard solution of conjugated bile acids)

Methodology:

-

Preparation of the Chromatogram:

-

Cut the Whatman No. 1 filter paper to the desired size to fit the chromatography tank.

-

Draw a faint pencil line (the origin) about 2 cm from the bottom edge of the paper.

-

Mark equidistant points along the origin for sample application.

-

-

Sample Application:

-

Using a micropipette, carefully spot a small, concentrated volume of the bile sample (or standard solution) onto the marked points on the origin.

-

Allow the spots to dry completely between applications to keep the spot size as small as possible.

-

-

Chromatogram Development:

-

Pour the developing solvent into the bottom of the chromatography tank and allow the atmosphere inside the tank to become saturated with solvent vapor. This is crucial for achieving good separation.

-

Suspend the prepared chromatogram in the tank, ensuring that the bottom edge of the paper is immersed in the solvent, but the origin line is above the solvent level.

-

Seal the tank and allow the solvent to ascend the paper by capillary action for a predetermined amount of time (several hours to overnight).

-

-

Visualization:

-

Once the solvent front has reached a desired height, remove the chromatogram from the tank and mark the solvent front with a pencil.

-

Allow the chromatogram to air dry completely in a fume hood.

-

Spray the dried chromatogram evenly with the phosphomolybdic acid solution.

-

Heat the chromatogram in an oven at a specific temperature (e.g., 80-100°C) for a few minutes until colored spots appear. Bile acids will appear as dark blue or green spots against a lighter background.

-

-

Analysis:

-

Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

-

Identify the individual conjugated bile acids by comparing their Rf values to those of known standards run on the same chromatogram. Taurine conjugates are generally more polar and will have lower Rf values than their corresponding glycine conjugates.

-

Signaling Pathways

Bile acids are now recognized as important signaling molecules that activate nuclear receptors and G-protein coupled receptors, thereby regulating their own synthesis and transport, as well as influencing lipid, glucose, and energy metabolism. The primary receptors for bile acids are the Farnesoid X Receptor (FXR) and the G-protein coupled bile acid receptor 1 (GPBAR1, also known as TGR5).

While specific studies on the distinct signaling effects of this compound are limited, it is understood to act as an agonist for these receptors, similar to other conjugated bile acids.

Farnesoid X Receptor (FXR) Signaling

FXR is a nuclear receptor that is highly expressed in the liver and intestine. Activation of FXR by conjugated bile acids in the ileum leads to the induction of Fibroblast Growth Factor 19 (FGF19; FGF15 in rodents), which then travels to the liver to suppress the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. This constitutes a negative feedback loop that controls the size of the bile acid pool.

References

- 1. Evolutionary Analysis of Bile Acid-Conjugating Enzymes Reveals a Complex Duplication and Reciprocal Loss History - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The biochemical basis for the conjugation of bile acids with either glycine or taurine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Upregulation of Taurine Biosynthesis and Bile Acid Conjugation with Taurine through FXR in a Mouse Model with Human-like Bile Acid Composition [mdpi.com]

- 4. scispace.com [scispace.com]

- 5. Comparative studies of bile salts. 8. Preliminary examination of bile salts by paper chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Countercurrent distribution: quantitative analysis of results, especially where separation is incomplete - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bile Acid Detection Techniques and Bile Acid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bile acid separation - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Studies on Sodium Tauroglycocholate's Effect on Cell Membranes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium tauroglycocholate, a conjugated bile salt, plays a significant role in physiological processes such as lipid digestion and absorption. Beyond its digestive functions, it has garnered interest in pharmaceutical sciences for its ability to modulate cell membrane permeability, thereby acting as a potential absorption enhancer for poorly permeable drugs. This technical guide provides an in-depth overview of the preliminary studies on the effects of this compound and its close structural analog, sodium glycocholate, on cell membranes. It covers the impact on membrane integrity, tight junction protein expression, and the induction of signaling pathways, including those leading to apoptosis. Detailed experimental protocols and quantitative data are presented to aid in the design and interpretation of future research in this area.

Effects on Cell Membrane Integrity and Permeability

This compound influences the integrity and permeability of epithelial cell monolayers, primarily by affecting the tight junctions that regulate paracellular transport. The following data, using sodium glycocholate as a proxy, demonstrates this effect on Caco-2 cell monolayers, a widely used in vitro model for the intestinal barrier.

Quantitative Data

Table 1: Effect of Sodium Glycocholate on Transepithelial Electrical Resistance (TEER) of Caco-2 Cell Monolayers [1]

| Concentration of Sodium Glycocholate | Relative TEER after 120 min (%) |

| 0.50% (10.2 mM) | 77 ± 10 |

| 0.75% (15.5 mM) | 61 ± 11 |

| 1.00% (20.5 mM) | 49 ± 7 |

Table 2: Effect of Sodium Glycocholate on the Apparent Permeability (Papp) of Mannitol (B672) across Caco-2 Cell Monolayers [1]

| Concentration of Sodium Glycocholate | Papp of Mannitol (x 10⁻⁷ cm s⁻¹) |

| Control | 8.5 ± 0.8 |

| 0.50% (10.2 mM) | 9.9 ± 2.7 |

| 0.75% (15.5 mM) | 20.4 ± 2.8 |

| 1.00% (20.5 mM) | 31.0 ± 4.9 |

Experimental Protocols

Transepithelial Electrical Resistance (TEER) Measurement

Objective: To assess the integrity of epithelial cell monolayers.

Materials:

-

Caco-2 cells cultured on permeable supports (e.g., Transwell® inserts)

-

Epithelial voltohmmeter (EVOM) with "chopstick" electrodes

-

Pre-warmed Hank's Balanced Salt Solution (HBSS) or appropriate buffer

-

This compound solutions of desired concentrations

Procedure:

-

Culture Caco-2 cells on permeable supports until a confluent monolayer is formed (typically 21 days post-seeding).

-

On the day of the experiment, aspirate the culture medium from the apical and basolateral compartments.

-

Wash the monolayers by adding pre-warmed HBSS to both compartments and incubating for 15-30 minutes at 37°C.

-

Aspirate the wash buffer.

-

Add fresh, pre-warmed HBSS to both compartments.

-

Measure the initial TEER of each monolayer using the EVOM. Ensure the shorter electrode is in the apical compartment and the longer electrode is in the basolateral compartment. The electrodes should be placed consistently in the same position for each measurement.

-

Replace the buffer in the apical compartment with the this compound test solution. Add fresh buffer to the basolateral compartment.

-

Incubate the cells for the desired time points (e.g., 30, 60, 120 minutes).

-

At each time point, measure the TEER as described in step 6.

-

Calculate the change in TEER relative to the initial reading.

Paracellular Permeability Assay (Mannitol Flux)

Objective: To quantify the paracellular permeability of the epithelial monolayer.

Materials:

-

Caco-2 cells cultured on permeable supports

-

Radiolabeled mannitol (e.g., [¹⁴C]-mannitol) or fluorescently labeled mannitol

-

This compound solutions

-

HBSS or appropriate buffer

-

Scintillation counter or fluorescence plate reader

Procedure:

-

Culture and prepare Caco-2 monolayers as described for the TEER measurement.

-

After the initial wash, add HBSS containing a known concentration of labeled mannitol and the desired concentration of this compound to the apical (donor) compartment.

-

Add fresh HBSS to the basolateral (receiver) compartment.

-

At specified time intervals (e.g., 30, 60, 90, 120 minutes), collect a sample from the basolateral compartment.

-

Replenish the basolateral compartment with an equal volume of fresh, pre-warmed HBSS.

-

At the end of the experiment, take a sample from the apical compartment to determine the initial concentration of the marker.

-

Quantify the amount of labeled mannitol in the collected samples using a scintillation counter or fluorescence plate reader.

-

Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

-